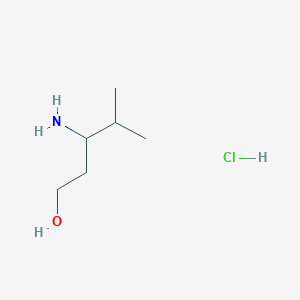
3-Amino-4-methylpentan-1-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-4-methylpentan-1-ol hydrochloride” is a chemical compound with the CAS Number: 179412-81-8 . It has a molecular weight of 153.65 and its IUPAC name is (S)-3-amino-4-methylpentan-1-ol hydrochloride . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “3-Amino-4-methylpentan-1-ol hydrochloride” is1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H/t6-;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
“3-Amino-4-methylpentan-1-ol hydrochloride” is a powder . It is stored at 4 degrees Celsius . The compound’s molecular weight is 153.65 .Aplicaciones Científicas De Investigación
Selective Extraction and Separation
4-methylpentan-2-ol has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. The extracted iron(III) can then be stripped with water and quantified through titrimetric analysis. This method does require the absence of certain interfering substances like Te(IV), Se(IV), ascorbate, fluoride, and thiocyanate for accurate determination. Despite the co-extraction of Mo(VI), W(VI), and Au(III), they do not interfere in the iron quantification process (Gawali & Shinde, 1974).
Pentanol Isomer Synthesis in Engineered Microorganisms
Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are by-products of microbial fermentations and have potential applications as biofuels. Advances in metabolic engineering have led to the development of microbial strains capable of producing these isomers, including 1-pentanol and pentenol. Although current production levels are not yet industrially viable, there is significant potential for increased efficiency and breakthroughs in production methods (Cann & Liao, 2009).
Anticancer Properties of Organotin(IV) Complexes
Organotin(IV) complexes with amino acetate functionalized Schiff base have shown promising results in vitro cytotoxicity studies against various human tumor cell lines. These complexes, characterized through various spectroscopic techniques and crystal structure analysis, have demonstrated significant cytotoxic activity, with some compounds surpassing the efficacy of established drugs like doxorubicin and cisplatin (Basu Baul et al., 2009).
Synthesis of Amino Acid Units in Toxins
The synthesis and resolution of L-2-Amino-5-arylpentanoic acids, important constituents of AM-toxins, have been documented. The synthesis process involves saponification, decarboxylation, and acylase resolution steps, providing a pathway for producing these constituent amino acids (Shimohigashi et al., 1976).
Safety and Hazards
The safety information for “3-Amino-4-methylpentan-1-ol hydrochloride” indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-amino-4-methylpentan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2)6(7)3-4-8;/h5-6,8H,3-4,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSHCPKBDXKMIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-methylpentan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

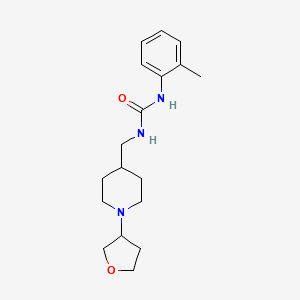
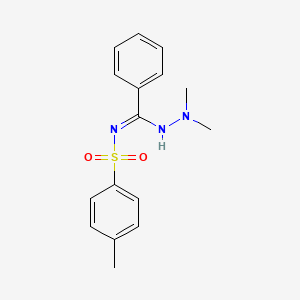
![4-chloro-N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2-methylaniline](/img/structure/B2831837.png)

![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831841.png)

![2-Chloro-N-[(3-cyclopropylphenyl)methyl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2831844.png)

![2-[2-(Ethanesulfonyl)phenyl]ethan-1-amine](/img/structure/B2831847.png)
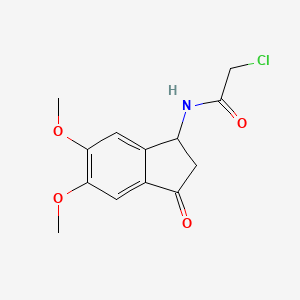


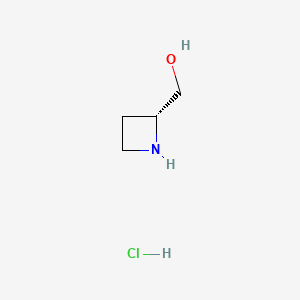
![(3AR,4R,6aS)-tert-butyl 4-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)